molecular formula C21H16Cl2FNO5 B215660 2-(4-fluorophenyl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate

2-(4-fluorophenyl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate

Cat. No. B215660
M. Wt: 452.3 g/mol
InChI Key: QEIYEIYHGOJUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of ester that has been synthesized using specific methods.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate involves the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the COX enzyme, the compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-fluorophenyl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate have been studied extensively. The compound has been found to exhibit anti-inflammatory and analgesic effects in various animal models. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-fluorophenyl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate for lab experiments is its potency and selectivity. The compound has been shown to be highly potent and selective for the COX enzyme, making it an ideal tool for studying the role of COX in various biological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate. One potential direction is the development of novel analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the compound's potential as a therapeutic agent for various inflammatory conditions. Additionally, the compound could be studied for its potential applications in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate involves the reaction of 5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylic acid with 2-(4-fluorophenyl)-2-oxoethyl 3-methylbutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired ester.

Scientific Research Applications

2-(4-fluorophenyl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate has been studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent. The compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.

properties

Product Name

2-(4-fluorophenyl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate

Molecular Formula

C21H16Cl2FNO5

Molecular Weight

452.3 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-3-methylbutanoate

InChI

InChI=1S/C21H16Cl2FNO5/c1-10(2)18(21(29)30-9-17(26)11-3-5-12(24)6-4-11)25-19(27)13-7-15(22)16(23)8-14(13)20(25)28/h3-8,10,18H,9H2,1-2H3

InChI Key

QEIYEIYHGOJUEV-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)F)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Canonical SMILES

CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)F)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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